Isolariciresinol

Vue d'ensemble

Description

L'isolariciresinol est un composé végétal naturel appartenant à la classe des lignanes. Il est présent dans diverses plantes, telles que le mélèze hétérophylle (Cedrus deodara), et est connu pour ses fortes propriétés antioxydantes. L'this compound est un solide cristallin blanc avec un point de fusion et un point d'ébullition élevés.

Applications De Recherche Scientifique

Isolariciresinol has diverse biological activities and is used in various scientific research applications, including:

Mécanisme D'action

Target of Action

Isolariciresinol, a type of lignan, has been found to have several targets in the body. It has been reported to act on NOS3, EGFR, IL-6, MAPK8, PTGS2, MAPK14, NFKB1, and CASP3 . These targets are mainly involved in the regulation of biological processes such as inflammation, activation of MAPK activity, and positive regulation of NF-kappaB transcription factor activity .

Mode of Action

This compound interacts with its targets to exert its effects. For example, it has been shown to have anti-inflammatory effects, which may be due to its interaction with inflammatory mediators like IL-6 . It also appears to interact with the MAPK pathway, which is involved in cellular responses to a variety of stimuli .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a precursor to mammalian lignans, which are produced in the colon from chemicals in foods . The conversion of this compound into mammalian lignans involves the gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Pharmacokinetics

It is known that this compound is metabolized in the gut to produce mammalian lignans . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has been shown to have several beneficial effects. It has antioxidant and anti-inflammatory activities . It has also been found to have protective effects against cardiovascular diseases, diabetes, cancer, and mental stress . These effects are likely due to its interaction with its targets and its role in various biochemical pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the gut microflora plays a crucial role in the metabolism of this compound, converting it into mammalian lignans . Therefore, factors that affect the gut microflora, such as diet and antibiotic use, could potentially influence the action of this compound. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'isolariciresinol peut être synthétisé par des réactions de synthèse organique, telles que l'oxydation et la réduction. Une méthode implique la séparation et la purification de l'this compound à partir de folium isatidis en utilisant une série d'étapes incluant le broyage homogénéisé, l'enzymolysis, l'extraction renforcée par cavitation à basse pression, l'enrichissement par résine, la séparation chromatographique et la cristallisation .

Méthodes de production industrielle

La production industrielle d'this compound implique généralement l'extraction de plantes ou la synthèse. La méthode d'extraction peut utiliser des solvants tels que des solvants alcooliques ou des solutions aqueuses acides pour extraire l'écorce ou les bourgeons du mélèze ISO. Les méthodes de synthèse impliquent des réactions de synthèse organique, telles que l'oxydation et la réduction .

Analyse Des Réactions Chimiques

Types de réactions

L'isolariciresinol subit divers types de réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de divers lignanes oxydés, tandis que la réduction peut produire des dérivés de lignanes réduits .

Applications de recherche scientifique

L'this compound possède des activités biologiques diverses et est utilisé dans diverses applications de recherche scientifique, notamment :

Industrie : Utilisé comme antioxydant naturel et agent anti-âge dans les cosmétiques et les produits de soins de la peau.

Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Il élimine les radicaux libres, inhibe la production de monoxyde d'azote et empêche l'auto-agrégation de l'amyloïde-β. Ces actions contribuent à ses effets antioxydants, anti-inflammatoires et neuroprotecteurs .

Comparaison Avec Des Composés Similaires

L'isolariciresinol est comparé à d'autres lignanes telles que :

Sécothis compound : Présent dans les graines de lin et connu pour ses effets nutritionnels bénéfiques.

Pinoresinol : Présent dans diverses plantes et présente des propriétés antioxydantes.

Syringaresinol : Connu pour ses activités antimicrobiennes et anti-inflammatoires.

L'this compound est unique en raison de ses fortes propriétés antioxydantes et de sa présence dans des plantes spécifiques comme le mélèze hétérophylle. Ses points de fusion et d'ébullition élevés le distinguent également des autres lignanes .

Propriétés

IUPAC Name |

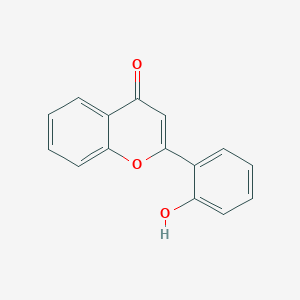

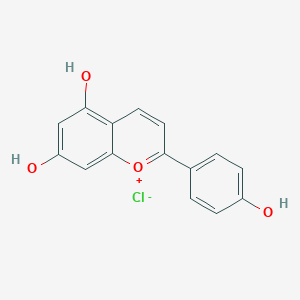

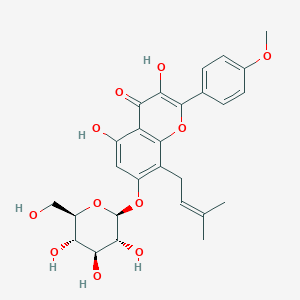

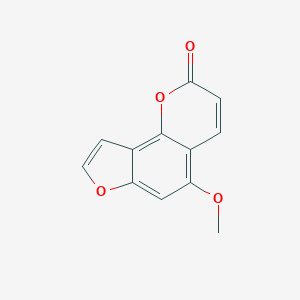

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXBIXJCWAUCH-KPHUOKFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203273 | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-29-8 | |

| Record name | (+)-Isolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isolariciresinol?

A1: this compound has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers often characterize this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the compound's structure and fragmentation patterns. [, , , , , ]

Q3: Has this compound been found in pumpkin seeds? What other lignans are present in flaxseed and pumpkin seeds?

A3: Yes, this compound was identified in pumpkin seeds for the first time in a study comparing different hydrolysis methods for lignan glycosides. [] Flaxseed contains glycosides of secothis compound as the major lignan, along with smaller amounts of matairesinol, this compound, and pinoresinol. []

Q4: What are the main natural sources of this compound?

A4: this compound is primarily found in flaxseed, but also occurs in other plants like pumpkin seeds, Norway spruce knots, and western larch heartwood. [, , , ]

Q5: Which plant species showed this compound as the predominant compound in specific parts?

A5: Secothis compound, a precursor to this compound, was found to be the predominant compound in knotwood and branchwood extracts of Silver Fir. []

Q6: How is this compound metabolized in the human body?

A6: this compound, often present as a glycoside, needs to be converted into its aglycone form by gut bacteria before absorption. This aglycone can then be further metabolized by the gut microflora into mammalian lignans, enterolactone, and enterodiol. [, , ]

Q7: Can the type of bread consumed influence this compound metabolism?

A7: Research indicates that consuming rye bread, richer in plant lignans like this compound compared to wheat bread, leads to a higher formation and excretion of the mammalian lignan enterolactone in pigs. [, ]

Q8: What is the role of lactic acid bacteria in the biotransformation of flax lignans like this compound?

A8: Lactic acid bacteria (LAB) with β-glucosidase activity can transform this compound diglucoside (SDG) into SECO, a precursor to this compound. This bioconversion process is influenced by factors like substrate concentration and reaction time. []

Q9: Does this compound have antioxidant properties?

A9: Yes, this compound, along with other lignans from Chilean woods, exhibits antioxidant activity against DPPH free radicals and possesses iron-chelating capacity. []

Q10: How does the antioxidant activity of this compound compare to other antioxidants?

A10: Studies show that this compound, lariciresinol, and isotaxiresinol, all isolated from Taxus cuspidata heartwood, exhibited higher radical scavenging activity than α-tocopherol and butylated hydroxytoluene (BHT), two common antioxidants. []

Q11: Can this compound be used to enhance the antioxidant capacity of food products?

A11: Research suggests that supplementing apple juice with this compound can increase its antioxidant activity during storage, potentially demonstrating its application as a natural antioxidant in the food industry. []

Q12: What is the role of this compound in plant defense mechanisms?

A12: While not directly addressed in the provided research, phenolic compounds like lignans are known to play a crucial role in plant defense mechanisms against pathogens and environmental stresses. []

Q13: What analytical methods are commonly used to identify and quantify this compound?

A13: Researchers often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector, Mass Spectrometry) to identify, separate, and quantify this compound in complex mixtures. [, , , , , ]

Q14: Can Centrifugal Partition Chromatography be used to isolate this compound?

A14: Yes, Centrifugal Partition Chromatography, using a specific solvent system (ARIZONA system K), has proven effective in isolating this compound from maritime pine knots with high purity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.